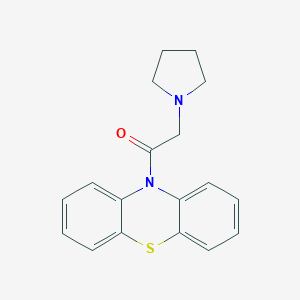

10-(Pyrrolidinoacetyl)phenothiazine

Description

Structure

3D Structure

Properties

CAS No. |

63834-19-5 |

|---|---|

Molecular Formula |

C18H18N2OS |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-phenothiazin-10-yl-2-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C18H18N2OS/c21-18(13-19-11-5-6-12-19)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-4,7-10H,5-6,11-13H2 |

InChI Key |

AHLPZCFSMHPTSO-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Canonical SMILES |

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Iii. Advanced Analytical Characterization of 10 Pyrrolidinoacetyl Phenothiazine and Its Derivatives

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of phenothiazine (B1677639) derivatives, enabling their separation from metabolites, impurities, and other components in a sample. The choice of technique depends on the analyte's properties and the analytical goal.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a premier technique for the analysis of phenothiazine derivatives due to its high sensitivity and specificity. nih.govnih.gov For a compound like 10-(Pyrrolidinoacetyl)phenothiazine, reverse-phase HPLC would typically be employed for separation.

The mass spectrometer, often a tandem MS (MS/MS) system, provides definitive identification and quantification. nih.gov Ionization is commonly achieved using Electrospray Ionization (ESI) in positive mode, which would protonate the basic nitrogen atom in the pyrrolidine (B122466) ring of the molecule, forming a quasi-molecular ion [M+H]+. nih.govacs.org Subsequent fragmentation (MS/MS) of this parent ion would yield characteristic product ions. For this compound, fragmentation would likely occur at the acetyl linker, resulting in a prominent ion corresponding to the pyrrolidinoacetyl side chain. nih.gov This technique allows for detection limits in the low nanogram per milliliter (ng/mL) range. nih.gov

On-line electrochemical conversion coupled with LC-MS can also be used. In this setup, phenothiazines are oxidized in an electrochemical cell before entering the mass spectrometer. This process can enhance sensitivity by forming radical cations that are readily detected. nih.govacs.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography Mode | Reverse-Phase HPLC | Separation of moderately polar compounds. |

| Stationary Phase | C18 or C8 bonded silica (B1680970) | Provides hydrophobic interaction for retention. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium (B1175870) formate) | Elution of analytes and promotion of ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]+ for analysis. acs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides structural confirmation and sensitive quantification. nih.gov |

Liquid Chromatography (LC) with Electrochemical and Fluorescence Detection

Electrochemical Detection (ED) is highly suited for phenothiazines because the core ring structure is readily oxidized. researchgate.netnih.gov LC with electrochemical detection (LC-ED) offers excellent sensitivity. The analysis involves applying a specific potential to an electrode (commonly glassy carbon), at which the phenothiazine nucleus oxidizes, generating a measurable current. researchgate.netresearchgate.net The oxidation potential is influenced by substituents on the phenothiazine ring. researchgate.net This method is valued for its ability to detect phenothiazines at very low concentrations in biological samples. nih.gov

Fluorescence Detection (FD) can also be coupled with LC. While many phenothiazines have native fluorescence, their sulfoxide (B87167) metabolites are often strongly fluorescent. nih.govresearchgate.net Therefore, a common strategy involves on-line, post-column electrochemical oxidation of the phenothiazine to its highly fluorescent sulfoxide, followed by fluorescence detection. nih.govresearchgate.net This derivatization approach significantly enhances sensitivity, with detection limits reported in the nanomolar range. nih.gov Alternatively, fluorescent probes can be designed using the phenothiazine scaffold for various analytical applications. bohrium.comresearchgate.net Some methods also use reagents like eosin (B541160), which react with phenothiazines to form intensely fluorescent products. tandfonline.com

| Detection Method | Principle | Typical Conditions | Key Advantage |

|---|---|---|---|

| Electrochemical (ED) | Oxidation of the phenothiazine ring at a specific potential. researchgate.net | Glassy carbon electrode; Oxidation potential ~0.55-0.95 V. researchgate.netnih.govresearchgate.net | High sensitivity for electroactive parent compounds. |

| Fluorescence (FD) | Detection of native fluorescence or, more commonly, fluorescence after conversion to sulfoxide. researchgate.net | Excitation/Emission wavelengths specific to the derivative (e.g., Ex: 318 nm, Em: ~450-465 nm for eosin complexes). tandfonline.com | Very high sensitivity and selectivity, especially after derivatization. nih.gov |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is less commonly used for intact phenothiazine derivatives due to their relatively high molecular weights and boiling points, which can lead to thermal decomposition in the hot injector port. nih.gov However, GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) has been applied, particularly for more volatile derivatives or after derivatization. researchgate.netnih.gov Care must be taken to optimize conditions to minimize on-column degradation. nih.gov Headspace solid-phase microextraction (HS-SPME) can be used for sample preparation prior to GC analysis. researchgate.net

Supercritical Fluid Chromatography (SFC) presents a "green" and efficient alternative to both normal-phase LC and GC. silae.itijpra.com SFC uses a supercritical fluid, typically carbon dioxide modified with a small amount of an organic solvent like methanol, as the mobile phase. ijpra.comnih.gov This technique is well-suited for separating complex mixtures of phenothiazines with high efficiency and short analysis times. nih.gov The addition of a basic modifier, such as isopropylamine, is often necessary to achieve good peak shape for basic phenothiazine derivatives. nih.govresearchgate.net SFC is particularly powerful for chiral separations of phenothiazines on specialized stationary phases. silae.it

| Technique | Mobile Phase | Stationary Phase | Detection | Notes |

|---|---|---|---|---|

| Gas Chromatography (GC) | Inert gas (e.g., He, N₂) | Capillary columns (e.g., HP-17) | FID, NPD, MS | Limited by thermal stability of analytes. nih.govoup.com |

| Supercritical Fluid Chromatography (SFC) | CO₂ with organic modifier (e.g., Methanol) and additive (e.g., Isopropylamine) | Cyanopropyl, 2-Ethylpyridine, Chiral phases | UV, MS | Fast, efficient, and good for chiral separations. nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for the qualitative screening and identification of phenothiazines. researchgate.net The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel or kieselguhr G) and developing it with a suitable mobile phase. nih.govpharmaguideline.combaidu1y.com The separation is based on the differential partitioning of the compounds between the two phases. Identification is achieved by comparing the retardation factor (Rf) and the color of the spots with those of a reference standard. nih.govoup.com Visualization is typically done under UV light (254 nm or 365 nm) and/or by spraying with a chromogenic reagent, such as 10% ethanolic sulfuric acid, which produces characteristic colors with different phenothiazines. pharmaguideline.combaidu1y.com

| Stationary Phase | Common Mobile Phase Systems | Visualization |

|---|---|---|

| Silica Gel G F254 | Benzene-Methanol mixtures researchgate.net | UV light (254/365 nm) pharmaguideline.com |

| Kieselguhr G (impregnated) | Light petroleum with diethylamine (B46881) and phenoxyethanol (B1677644) pharmaguideline.combaidu1y.com | 10% Ethanolic Sulfuric Acid Spray pharmaguideline.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the analysis of charged species and for chiral separations. For phenothiazine derivatives, which are typically basic, CE methods are run in acidic buffers where the compounds are positively charged. fda.gov.twrsc.org The separation is driven by the differential migration of ions in an electric field. Field-amplified sample injection (FASI) techniques can be employed to significantly enhance detection sensitivity, allowing for quantification in the low ng/mL range in biological samples like urine. researchgate.net CE is exceptionally powerful for separating the enantiomers of chiral phenothiazines by adding chiral selectors, such as cyclodextrins, to the background electrolyte. fda.gov.twnih.govrsc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separation of charged analytes. |

| Background Electrolyte | Acidic buffer (e.g., Tris-formate, pH 3.0) fda.gov.tw | Ensures analytes are protonated (positive charge). |

| Chiral Selector (for enantiomers) | Hydroxypropyl-γ-cyclodextrin fda.gov.twnih.gov | Forms transient diastereomeric complexes for chiral separation. |

| Detection | UV, Contactless Conductivity (C⁴D) nih.gov | Quantification of analytes. |

Spectroscopic Methods for Structural Confirmation and Quantification

While chromatography separates compounds, spectroscopy provides the detailed information needed for unequivocal structural identification and characterization.

For this compound, the key spectroscopic techniques would be Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. tandfonline.comlew.ro

| Technique | Expected Key Feature for this compound | Reference Information |

|---|---|---|

| 13C NMR | Carbonyl (C=O) signal around 168 ppm. | google.com |

| IR Spectroscopy | Strong amide C=O stretch at ~1670-1695 cm-1. | google.com |

| UV-Vis Spectroscopy | Absorption maxima at ~240 nm and ~286 nm. | google.com (for analogous phenoxazine (B87303) compound) |

| Fluorescence Spectroscopy | Emission properties depend on oxidation state; sulfoxides are highly fluorescent. | researchgate.netmdpi.com |

Spectrophotometric Approaches

Spectrophotometry is a widely used technique for the quantitative determination of phenothiazine derivatives. nih.gov These methods are often based on the oxidation of the phenothiazine nucleus to form a colored product that can be measured by UV-Vis spectroscopy. psu.edu The reaction typically involves an oxidizing agent that transforms the phenothiazine into a semiquinonoid radical cation, which is intensely colored. nih.govpsu.edu For instance, reagents like iodic acid, molybdoarsenic acid, and chloramine-T have been successfully employed to generate these colored species for spectrophotometric analysis. nih.govpsu.edupsu.edu

The general process involves the oxidation of the phenothiazine derivative to a radical cation, which then may form a colored compound with the unreacted oxidizing agent or be measured directly. psu.edu The maximum absorbance is often observed in the visible region, typically around 525-540 nm for many phenothiazine derivatives. psu.edu An alternative approach involves the complete oxidation of the phenothiazine to its corresponding sulfoxide. d-nb.info By measuring the difference in absorbance between the oxidized and unoxidized solutions, a quantitative determination can be achieved that is specific to the parent drug. d-nb.info The UV spectroscopic detection of the sulfoxide has been reported as a robust and sensitive method. researchgate.net For example, upon oxidation, phenothiazines exhibit a new absorption band around 500 nm, corresponding to the radical cation. researchgate.net The absorption spectra of phenothiazine derivatives can be influenced by the solvent polarity, which is a phenomenon known as solvatochromism. researchgate.net

Mass Spectrometry (MS) for Elucidation of Electrochemical Oxidation Pathways

Mass spectrometry, particularly when coupled with on-line electrochemistry (EC-MS), is a powerful tool for studying the complex oxidation pathways of phenothiazines. nih.govnih.gov This technique allows for the separation of a compound via liquid chromatography (LC), its subsequent oxidation in an electrochemical cell, and immediate analysis of the resulting products by MS. nih.govacs.org This provides rapid insights into reaction mechanisms. scilit.com

Studies on various phenothiazine derivatives have demonstrated that a primary oxidation product is the corresponding sulfoxide, formed by a two-electron oxidation process. acs.orgutwente.nl The mechanism often proceeds through an initial one-electron oxidation to form a transient radical cation. nih.govmdpi.com Using EC interfaced with desorption electrospray ionization mass spectrometry (EC/DESI-MS), the putative transient chlorpromazine (B137089) radical cation (m/z 318) was captured and characterized for the first time. nih.gov This intermediate is often unstable and, in the presence of water, can disproportionate or react further to yield the more stable sulfoxide. acs.orgutwente.nl For example, two molecules of the radical cation can react with water to form one molecule of the original phenothiazine and one molecule of the phenothiazine sulfoxide. acs.org Further oxidation can lead to the formation of S,S-dioxide metabolites. chemrxiv.org EC-MS allows for the real-time detection of these intermediates and final products, confirming the proposed oxidation pathways. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound. Complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is achieved using a combination of 1D and 2D NMR techniques. nih.gov

For the phenothiazine core, ¹H-NMR spectra typically show complex multiplets in the aromatic region (approximately 6.8-8.0 ppm). d-nb.infochemicalbook.com The protons of the pyrrolidinoacetyl substituent would appear in the aliphatic region. The methylene protons adjacent to the amide carbonyl and the pyrrolidine nitrogen would have distinct chemical shifts, as would the other methylene protons of the pyrrolidine ring. core.ac.uk

In ¹³C-NMR spectroscopy, the carbon atoms of the phenothiazine ring resonate in the aromatic region (~115-155 ppm). d-nb.infocore.ac.uk The carbonyl carbon of the acetyl group would appear significantly downfield. The carbons of the pyrrolidine ring and the adjacent methylene group would be found in the aliphatic region of the spectrum. core.ac.uk The use of ¹³C-labeled derivatives, particularly at the N-alkyl groups, can greatly simplify signal detection and is a powerful method for studying the molecule's interaction with environments like cell membranes. core.ac.uk

NMR is also crucial for characterizing oxidation products. The formation of a sulfoxide (S=O) group results in a significant deshielding effect, causing a noticeable downfield shift of the adjacent aromatic proton signals to around 7.6–7.8 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification/Reference |

| Phenothiazine Aromatic Protons | 6.8 - 8.0 (multiplets) | 115 - 155 | Based on data for various phenothiazine derivatives. d-nb.infochemicalbook.com |

| -C(=O)-CH₂-N- | ~4.0 - 4.5 (singlet or triplet) | ~45 - 55 | Based on data for N-substituted phenothiazines and related structures. mdpi.comd-nb.info |

| Pyrrolidine Protons (-CH₂-) | ~1.8 - 3.5 (multiplets) | ~25 - 50 | Based on general values for pyrrolidine rings. nih.gov |

| Carbonyl Carbon (-C=O) | N/A | ~165 - 175 | Characteristic chemical shift for amide carbonyls. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond vibrations. nist.gov

The spectrum of this compound is expected to show several key absorptions. A strong band corresponding to the carbonyl (C=O) stretching of the amide group would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. The C-N stretching vibrations from the pyrrolidine and the link to the phenothiazine ring would also be present. The aromatic C-H stretching of the phenothiazine rings would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-S bond of the thiazine (B8601807) ring also gives rise to characteristic absorptions.

IR spectroscopy is also valuable for analyzing oxidation products. mdpi.com The formation of a sulfoxide results in a new, strong absorption band corresponding to the S=O stretch, typically found in the 1030-1070 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3000 - 3100 | General IR data. nist.gov |

| Aliphatic C-H | Stretching | 2850 - 2960 | General IR data. |

| Amide C=O | Stretching | 1650 - 1680 | General IR data for amides. |

| Aromatic C=C | Stretching | 1450 - 1600 | General IR data. nist.gov |

| C-N | Stretching | 1180 - 1360 | General IR data. |

| Sulfoxide S=O (in oxidized product) | Stretching | 1030 - 1070 | Characteristic absorption for sulfoxides. mdpi.com |

Electrochemical Analytical Techniques

Electrochemical methods are fundamental to understanding the redox behavior of phenothiazines, including this compound. researchgate.net These techniques can quantify the compounds and provide detailed mechanistic information about their oxidation and reduction processes. nih.gov

On-line Electrochemical Conversion Studies of Phenothiazines

On-line electrochemical conversion, typically coupled with LC and MS (LC/EC/MS), is a sophisticated method for studying the real-time transformation of phenothiazines. nih.govscilit.com In this setup, the analyte is first separated by LC and then passed through an electrochemical cell, often made of porous glassy carbon, where a specific oxidation potential is applied. acs.org The products generated in the cell are then immediately introduced into a mass spectrometer for identification. nih.gov

This technique has been used to demonstrate that phenothiazine derivatives are readily oxidized to products such as their corresponding sulfoxides. nih.govacs.org The conversion efficiency can be studied as a function of the applied potential. acs.org For example, the fluorescence intensity of some phenothiazine oxidation products increases from nearly zero at 0 V to a maximum at around 0.8 V, indicating the potential at which maximum conversion occurs. acs.org This on-line approach provides a powerful platform for rapidly investigating electrochemical oxidation pathways and mimicking metabolic reactions. nih.govscilit.com

Electroanalysis of Phenothiazine Oxidation Products

The electroanalysis of phenothiazines, often using cyclic voltammetry (CV), reveals detailed information about their redox mechanisms. mdpi.comnih.gov The electrochemical oxidation of the phenothiazine core is a cornerstone of its chemistry. mdpi.com This process typically occurs in sequential steps. researchgate.net

The first step is generally a reversible, one-electron transfer to form a relatively stable cation radical. researchgate.netmdpi.com For many phenothiazine derivatives, this initial oxidation occurs at potentials between 0.55 V and 0.75 V. researchgate.net This radical cation is often colored, which forms the basis for spectroelectrochemical studies. researchgate.netmdpi.com A second oxidation process at a higher potential can then occur, leading to the formation of a dication. mdpi.comresearchgate.net

In aqueous media, these electrochemical steps are often coupled with chemical reactions. The initially formed radical cation can react with water to produce the corresponding sulfoxide, which is a common and often stable oxidation product. researchgate.netacs.orgutwente.nl Further oxidation can lead to the sulfone. researchgate.net The exact oxidation pathway and the stability of the intermediates can be influenced by factors such as the solvent, pH, and the nature of the substituent on the phenothiazine nitrogen. researchgate.netrsc.org

Iv. Structure Activity Relationship Sar Studies of 10 Pyrrolidinoacetyl Phenothiazine and Its Analogs

Influence of Phenothiazine (B1677639) Nucleus Substitutions on Biological Activity

Modifications to the tricyclic phenothiazine core have a profound impact on the biological activity of these compounds. The position and nature of substituents on the aromatic rings are key determinants of potency and, in some cases, the type of pharmacological activity observed.

The substitution at the 2-position of the phenothiazine ring is a critical factor for neuroleptic activity. slideshare.netslideshare.net Electron-withdrawing groups at this position generally enhance antipsychotic activity. slideshare.netslideshare.net The potency of these compounds often correlates with the electron-withdrawing strength of the substituent at the 2-position. For instance, a trifluoromethyl (-CF3) group at the 2-position typically confers greater potency than a chlorine (-Cl) atom. nih.govnih.govegpat.com This is attributed to the ability of the electron-withdrawing group to influence the conformation of the N10 side chain, promoting an arrangement that mimics dopamine (B1211576) and facilitates receptor binding. slideshare.netnih.gov The order of potency for various substituents at the C-2 position generally follows the trend: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl

The presence of an electron-withdrawing group at the 2-position is thought to create a hydrogen bond with the protonated amino group of the side chain, leading to a dopamine-like conformation that is crucial for competitive antagonism at dopamine receptors. slideshare.net

Table 1: Impact of 2-Position Substituent on Phenothiazine Activity

| 2-Position Substituent | Electron-Withdrawing Strength | Relative Antipsychotic Potency |

| -H | Weak | Low |

| -Cl | Moderate | Moderate |

| -CF3 | Strong | High if-pan.krakow.plpharmacy180.com |

This table illustrates the general trend of increasing antipsychotic potency with stronger electron-withdrawing groups at the 2-position of the phenothiazine nucleus.

While the 2-position is optimal for substitution, modifications at other positions of the phenothiazine ring generally lead to decreased or altered activity. slideshare.netpharmacy180.com

1-Position: Substitution at the 1-position has a deleterious effect on antipsychotic activity. slideshare.net This may be due to steric hindrance that prevents the side chain from adopting the necessary conformation for receptor interaction. slideshare.net

3-Position: Substitution at the 3-position can result in compounds with some activity, but they are generally less potent than their 2-substituted counterparts. slideshare.net However, in some hybrid compounds, a hydrogen or chlorine atom at the 3-position has demonstrated neuroprotective effects. nih.gov

4-Position: Substitution at the 4-position also tends to decrease activity, potentially by interfering with the binding of the sulfur atom at position 5 to the receptor. slideshare.net

In general, the order of potency based on the substitution position on the phenothiazine ring is 2 > 3 > 4 > 1. pharmacy180.com Disubstitution or trisubstitution on the ring of a 2-substituted drug is generally detrimental to its potency. pharmacy180.com

Significance of the N10 Side Chain in 10-(Pyrrolidinoacetyl)phenothiazine Analogs

The side chain attached to the nitrogen atom at position 10 of the phenothiazine ring is another crucial determinant of biological activity. slideshare.netegpat.comif-pan.krakow.pl Its length, the nature of the terminal amino group, and its conformational flexibility all play significant roles.

For many biological activities, particularly neuroleptic effects, a three-carbon alkyl chain separating the phenothiazine nitrogen (N10) and the terminal amino nitrogen is considered optimal. slideshare.netslideshare.netegpat.com Shortening or lengthening this chain can drastically reduce antipsychotic activity. slideshare.netslideshare.net A two-carbon chain, for example, tends to enhance antihistaminic and anticholinergic properties. slideshare.net

The introduction of a methyl group at the C-1 position of the side chain can decrease antipsychotic activity and introduce imipramine-like effects. pharmacy180.com

The nature of the terminal amino group at the end of the N10 side chain significantly influences the potency and selectivity of phenothiazine analogs.

Tertiary vs. Secondary/Primary Amines: A tertiary amino group is generally required for maximum potency in many activities, including neuroleptic effects. slideshare.netpharmacy180.com Primary and secondary amines typically show reduced or abolished activity. pharmacy180.com

Nature of the Cyclic Amine: The type of cyclic amine can also modulate activity. While piperazine (B1678402) and piperidine (B6355638) groups are often associated with high potency, replacing a dimethylamino group with a pyrrolidinyl, morpholinyl, or thiomorpholinyl group can decrease activity in some contexts. slideshare.netpharmacy180.com The intensity of neuroleptic action often follows the order: piperazine > piperidine > aliphatic chain. if-pan.krakow.pl

Substitutions on the Amino Group: N-alkylation with groups larger than a methyl group on the terminal nitrogen tends to decrease activity. pharmacy180.com

Favorable van der Waals interactions between the side chain's terminal amino group and the 2-substituent on the phenothiazine ring can promote a specific conformation that mimics the structure of dopamine. nih.govnih.gov This conformational mimicry is believed to be essential for the antagonistic activity of these compounds at dopamine receptors. slideshare.netnih.gov Studies with conformationally restricted analogs, where the side chain is fixed in a particular position, have provided further insights into the specific spatial arrangement required for neuroleptic activity. nih.gov

Table 2: Key Structural Features and Their Influence on Biological Activity

| Structural Feature | Optimal Characteristic for Neuroleptic Activity | Consequence of Deviation |

| Phenothiazine Ring Substitution | Electron-withdrawing group at the 2-position. slideshare.net | Decreased potency; altered activity profile. slideshare.net |

| N10 Side Chain Length | Three-carbon alkyl chain. slideshare.netslideshare.net | Drastically reduced antipsychotic activity; increased antihistaminic/anticholinergic effects with a two-carbon chain. slideshare.net |

| Terminal Amino Group | Tertiary amine. slideshare.netpharmacy180.com | Reduced or abolished activity. pharmacy180.com |

| Overall Conformation | Side chain folded towards the substituted A ring. nih.govnih.gov | Loss of dopamine receptor antagonistic activity. nih.gov |

This interactive table summarizes the crucial structure-activity relationships for phenothiazine analogs, highlighting the optimal features for neuroleptic activity and the outcomes of structural modifications.

Comparative SAR Analysis with Other Phenothiazine Subclasses (e.g., Aliphatic, Piperazine, Piperidine)

The biological activity of phenothiazine derivatives is profoundly influenced by the nature of the substituent at the 10-position of the tricyclic nucleus. The structure of this compound features a distinct N-10 side chain that sets it apart from the classical phenothiazine subclasses categorized as aliphatic, piperidine, and piperazine. A comparative analysis of its structural features against these established groups reveals key differences that are critical in determining its pharmacological profile.

The most significant structural deviation in this compound is the length and nature of the linker between the phenothiazine nitrogen (N-10) and the terminal amino group. For maximal antipsychotic or neuroleptic activity, a three-carbon (propyl) chain is considered optimal. slideshare.netslideshare.net This three-atom chain length is thought to be crucial for the correct orientation and interaction with the dopamine receptor. slideshare.net Shortening this chain to two carbons, as seen in the 'acetyl' linker of this compound, generally leads to a drastic decrease in neuroleptic potency. slideshare.netslideshare.net Instead, derivatives with a two-carbon chain often exhibit amplified antihistaminic and anticholinergic properties. slideshare.net

The terminal amino group is another critical determinant of activity. For potent neuroleptic action, a tertiary amine is required. slideshare.netslideshare.net While the pyrrolidino group in this compound fulfills this requirement, its efficacy is benchmarked against the terminal amines of other subclasses. In terms of antipsychotic potency, the general trend observed for phenothiazines with the optimal three-carbon linker is: Piperazine > Piperidine > Aliphatic (e.g., dimethylamino). slideshare.netif-pan.krakow.pl

Piperazine derivatives , such as fluphenazine (B1673473) and trifluoperazine (B1681574), exhibit the highest potency, which is attributed to their constrained conformation and the presence of a second nitrogen atom that can be substituted, often with a hydroxyethyl (B10761427) group, to further enhance activity. nih.gov

Piperidine derivatives , like thioridazine, show intermediate potency.

Aliphatic derivatives , such as chlorpromazine (B137089), are generally the least potent of the three subclasses but were the foundational members of this therapeutic class.

The pyrrolidino moiety is a five-membered saturated ring, which can be considered a cyclic aliphatic amine. Its specific impact on receptor binding affinity and intrinsic activity when attached via a two-carbon acetyl linker has not been as extensively documented as the other subclasses. However, based on general SAR principles, the combination of a suboptimal two-carbon chain and an aliphatic-type cyclic amine suggests that this compound would not possess strong antipsychotic properties but may be of interest for other pharmacological activities where this structural arrangement is favorable.

Table 1: Comparative Structural Features of Phenothiazine Subclasses

| Feature | This compound | Aliphatic Subclass (e.g., Chlorpromazine) | Piperidine Subclass (e.g., Thioridazine) | Piperazine Subclass (e.g., Fluphenazine) |

|---|---|---|---|---|

| N-10 Linker Length | 2 atoms (Acetyl) | 3 atoms (Propyl) | 3 atoms (Propyl) | 3 atoms (Propyl) |

| Terminal Amino Group | Pyrrolidino (Cyclic Aliphatic) | Dimethylamino | Methylpiperidino | Hydroxyethylpiperazino |

| Predicted Neuroleptic Potency | Low | Low to Moderate | Moderate | High |

| Associated Activities | Likely Antihistaminic, Anticholinergic | Sedative, Anticholinergic | High Anticholinergic | Low Sedative, High Extrapyramidal Effects |

Development of Predictive SAR Models for this compound Derivatives

Predictive Structure-Activity Relationship (SAR) models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools designed to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound derivatives are not extensively reported in the literature, the framework for developing such models can be understood from studies on broader classes of phenothiazines. These studies aim to predict various biological activities, including anticancer effects, cytotoxicity, and multidrug resistance (MDR) reversal. derpharmachemica.comresearchgate.netnih.gov

The development of a predictive QSAR model involves several key steps:

Dataset Compilation: A series of this compound analogs would be synthesized and tested for a specific biological activity (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Common descriptors used in phenothiazine QSAR studies include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Hydrophobicity Descriptors: Log P (the logarithm of the octanol-water partition coefficient) is a crucial descriptor for predicting how a drug will distribute in the body and cross membranes. researchgate.netubbcluj.ro

Steric/Topological Descriptors: These include Molecular Weight (MW), Molar Volume (MV), and Molar Refractivity (MR), which describe the size and shape of the molecule. researchgate.net

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation to model the relationship. derpharmachemica.comresearchgate.net

Artificial Neural Networks (ANN): A more complex, non-linear method inspired by the workings of the human brain, capable of modeling intricate relationships. derpharmachemica.com

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the 3D fields (steric, electrostatic, hydrophobic) around the molecules to predict activity, providing more intuitive graphical outputs. nih.gov

Model Validation: The model's predictive power is rigorously tested using statistical methods like cross-validation (e.g., leave-one-out) and by using an external set of compounds not included in the model-building process. researchgate.netubbcluj.ro

For this compound derivatives, a QSAR model could be developed to predict, for instance, their affinity for histamine (B1213489) H1 receptors or muscarinic acetylcholine (B1216132) receptors, given the likelihood of these activities based on their structure. slideshare.net Such a model would help in designing new analogs with enhanced potency or selectivity, guiding synthetic efforts and reducing the need for extensive preliminary screening.

Table 2: Overview of Methodologies Used in Predictive SAR Models for Phenothiazine Classes

| Study Focus | Phenothiazine Derivatives Studied | Biological Activity Modeled | Methods & Descriptors Used |

|---|---|---|---|

| Toxicity Prediction | General set of 30 phenothiazines | logP and LD50 | Hypermolecule approach, Topological indices, Quantum mechanical descriptors. ubbcluj.ro |

| Anticancer Activity | 18 phenothiazine derivatives | Cytotoxicity (ED50) | MLR, ANN, PCA. Descriptors included electronic and topological parameters. derpharmachemica.com |

| MDR Reversal | 30 phenothiazines and related compounds | Anti-MDR activity | MLR. Descriptors included E_LUMO, Log P, Molar Refractivity, Molecular Weight. researchgate.net |

| 3D-QSAR for MDR | 25 phenothiazines and related compounds | MDR reversing activity | CoMFA, CoMSIA. Focused on steric, hydrophobic, and hydrogen bond acceptor fields. nih.gov |

V. Preclinical Pharmacological Investigations and Mechanisms of Action of 10 Pyrrolidinoacetyl Phenothiazine Analogs

Modulation of Neurotransmitter Systems by Phenothiazine (B1677639) Derivatives

Phenothiazine derivatives are well-established modulators of various neurotransmitter systems in the central nervous system (CNS). Their therapeutic effects and side-effect profiles are largely attributed to their interactions with a range of receptors. auburn.edubrieflands.com

Studies on various phenothiazine derivatives have demonstrated a range of binding affinities for D2 receptors, which often correlates with their antipsychotic potency. nih.gov The table below summarizes the D2 receptor binding affinities for some representative phenothiazine compounds.

| Compound | D2 Receptor Binding Affinity (Ki, nM) |

| Levomepromazine | 8.6 (rD2L), 4.3 (rD2S) |

| Chlorpromazine (B137089) | - |

| Fluphenazine (B1673473) | - |

| Perphenazine | - |

| Methoxypromazine | - |

| Data for specific binding affinities of many phenothiazines, including 10-(pyrrolidinoacetyl)phenothiazine, are not consistently reported in comparative formats. |

In addition to their effects on dopamine (B1211576) receptors, phenothiazine derivatives are known to interact with a variety of other neurotransmitter receptors, including adrenergic, serotoninergic, and histaminergic receptors. nih.govmdpi.com These interactions contribute to the broad pharmacological profile of this class of compounds, including some of their side effects. auburn.edu

Phenothiazines can act as antagonists at α1- and α2-adrenergic receptors. nih.gov They also exhibit binding to serotonin (B10506) receptors, although the anti-cancer efficacy of some novel phenothiazine derivatives has been found to be independent of serotonin receptor inhibition. frontiersin.orgnih.gov Furthermore, many phenothiazines possess antihistaminic properties due to their ability to block H1 receptors. nih.govijrap.net The specific interactions of this compound with these receptor systems have not been detailed in the reviewed literature.

Antimicrobial and Antituberculosis Activities of Phenothiazine Derivatives

Beyond their neuropsychopharmacological effects, phenothiazine derivatives have demonstrated significant antimicrobial properties, including activity against bacteria and mycobacteria. mdpi.commdpi.com

A key mechanism underlying the antimicrobial activity of some phenothiazine derivatives is the inhibition of bacterial efflux pumps. nih.govmdpi.comnih.govaimspress.com These pumps are membrane proteins that bacteria use to expel antibiotics and other toxic substances, contributing to multidrug resistance. By inhibiting these pumps, phenothiazines can restore the susceptibility of resistant bacteria to conventional antibiotics. mdpi.comgardp.org This suggests a potential role for these compounds as adjuvants in antibiotic therapy. While this is a known mechanism for phenothiazines like chlorpromazine and thioridazine, specific data on the efflux pump inhibitory activity of this compound is not available.

Several phenothiazine derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govmdpi.com Thioridazine, for example, has been investigated for its potential to treat multidrug-resistant tuberculosis (MDR-TB). unisi.it The mechanism of action against M. tuberculosis is thought to involve the inhibition of efflux pumps and alteration of the cell-envelope permeability. unisi.it

Studies have shown that the structural features of phenothiazine derivatives, such as the substituents on the phenothiazine ring and the nature of the side chain at position 10, are crucial for their antitubercular activity. nih.gov For instance, a chloro-phenothiazine derivative has demonstrated good activity against M. bovis BGC and M. tuberculosis mc27000 strains. unisi.it While research into novel phenothiazine derivatives with improved antimycobacterial activity and reduced cytotoxicity is ongoing, specific studies focusing on this compound in this context are not prominently featured in the scientific literature.

The table below presents the minimum inhibitory concentrations (MIC) of some phenothiazine derivatives against Mycobacterium tuberculosis H37Rv.

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |

| Trifluoperazine (B1681574) | 5 |

| Chlorpromazine | 20 |

| Triflupromazine | 20 |

| Thioridazine | 20 |

| Acetopromazine | >20 |

| Fluphenazine | >20 |

| Data from a study on the structure-antitubercular activity relationship of phenothiazine-type calmodulin antagonists. nih.gov |

Antifungal Activities

Phenothiazine analogs have demonstrated significant antifungal properties, representing a promising area for the development of new therapeutic agents. This is particularly crucial given the rise of fungal infections and the emergence of drug-resistant strains. conicet.gov.ar

Systematic structure-activity relationship (SAR) studies have been conducted to optimize the antifungal efficacy of phenothiazine derivatives. nih.gov Research has shown that modifications to the phenothiazine scaffold can lead to compounds with improved activity against a range of fungal pathogens. nih.govnih.gov For instance, an analog of fluphenazine, CWHM-974, which has reduced affinity for neurotransmitter receptors, exhibits enhanced antifungal activity. nih.gov This compound has shown broad-spectrum activity against various human fungal pathogens, including fluconazole-resistant Candida albicans, Candida auris, Cryptococcus gattii, and filamentous molds like Aspergillus fumigatus. nih.gov

The mechanism of antifungal action is believed to be linked to the inhibition of calmodulin, a key calcium-binding protein. nih.gov This hypothesis is supported by the correlation observed between the antifungal activity of phenothiazine analogs and their calmodulin antagonism. nih.gov The basic amine sidechain of these compounds is thought to play a crucial role in binding to calmodulin. nih.gov

Further research has focused on synthesizing and evaluating new phenothiazine derivatives to expand the understanding of their antifungal potential. One study prepared thirteen derivatives and found that while the phenothiazine ring is essential for activity, the substitution pattern is critical. conicet.gov.ar A simple derivative, 10-(Chloroacetyl)-10H-phenothiazine, demonstrated activity comparable to existing antifungal agents. conicet.gov.ar

Table 1: Antifungal Activity of Selected Phenothiazine Analogs

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| Fluphenazine | Cryptococcus neoformans, Candida spp. | Active | nih.gov |

| CWHM-974 | Candida albicans (drug-resistant), Candida auris, Cryptococcus gattii, Aspergillus fumigatus | Broad-spectrum activity | nih.gov |

| 10-(Chloroacetyl)-10H-phenothiazine | Various fungi | Comparable to conventional antifungals | conicet.gov.ar |

Antineoplastic and Chemopreventive Potentials of Phenothiazine Analogs

Phenothiazine derivatives have emerged as promising candidates in oncology, exhibiting a range of anticancer activities through multiple mechanisms. brieflands.comnih.gov These compounds have been shown to inhibit tumor growth, induce cell death, and enhance the efficacy of conventional cancer therapies. brieflands.com

Induction of Apoptosis and Lysosomal Cell Death

A key mechanism of the anticancer activity of phenothiazine analogs is the induction of programmed cell death, including apoptosis and lysosomal cell death. brieflands.comnih.govnih.gov Phenothiazines can trigger apoptosis through various pathways, including the inhibition of the Akt/mTOR pathway, which leads to decreased cell proliferation. nih.govresearchgate.net They have been shown to induce apoptosis in various cancer cell types, including lung cancer and hepatocellular carcinoma. researchgate.net

Furthermore, phenothiazines are known to be lysosomotropic, meaning they accumulate in lysosomes, which are acidic organelles within cells. scienceopen.com This accumulation can lead to lysosomal membrane permeabilization (LMP) and the release of lysosomal enzymes into the cytoplasm, ultimately triggering lysosomal cell death. nih.govscienceopen.com This mechanism is particularly relevant in cancer cells, which often have larger and more fragile lysosomes than normal cells, making them more susceptible to lysosomotropic agents. nih.gov Studies have shown that small cell lung cancer (SCLC) cells are particularly sensitive to phenothiazine-induced lysosomal dysfunction and subsequent cell death. scienceopen.com This process is often independent of caspases, the primary enzymes involved in apoptosis, suggesting an alternative cell death pathway that can be effective in apoptosis-resistant cancers. scienceopen.com

Modulation of Key Cancer-Promoting Pathways (e.g., PDK1/Akt, MAPK/ERK1/2, Akt/mTOR)

Phenothiazine analogs exert their anticancer effects by modulating several key signaling pathways that are crucial for cancer cell proliferation, survival, and growth. brieflands.comnih.govresearchgate.net These pathways include the PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways.

PDK1/Akt Pathway: Phenothiazines have been shown to inhibit the 3'-phosphoinositide-dependent kinase-1 (PDK1)/Akt pathway. nih.gov By suppressing the kinase activity of PDK1, they prevent the phosphorylation and activation of Akt, a central protein in cell survival and proliferation. nih.gov This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis. nih.gov Importantly, this inhibition appears to be selective, without affecting the upstream activation of PI3K or other related pathways like EGFR and ERK1/2. nih.gov

MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)1/2 pathway is another critical regulator of cell growth and differentiation. nih.govmdpi.com Phenothiazines can modulate this pathway, contributing to their anticancer effects. brieflands.comnih.gov The dysregulation of the Raf/MEK/ERK pathway is frequently associated with cancer development and progression. mdpi.com

Akt/mTOR Pathway: The Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. researchgate.netmdpi.com Phenothiazines can inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis. nih.govresearchgate.net The inhibition of mTOR signaling is a key mechanism by which these compounds exert their antitumor effects. brieflands.com

Table 2: Modulation of Cancer-Promoting Pathways by Phenothiazine Analogs

| Pathway | Effect of Phenothiazine Analogs | Outcome | Reference |

|---|---|---|---|

| PDK1/Akt | Inhibition of PDK1 kinase activity and Akt phosphorylation | Suppression of cell growth, induction of apoptosis | nih.gov |

| MAPK/ERK1/2 | Modulation of pathway activity | Contribution to anticancer effects | brieflands.comnih.gov |

| Akt/mTOR | Inhibition of the pathway | Decreased cell proliferation, induction of apoptosis | nih.govresearchgate.net |

Angiogenesis Inhibition (e.g., Vascular Endothelial Growth Factor (VEGF) Suppression)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Phenothiazine analogs have demonstrated the ability to inhibit angiogenesis, further contributing to their anticancer potential. brieflands.com They can suppress the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis. brieflands.comnih.gov

VEGF and its receptors are major targets for anti-angiogenic therapies. nih.gov By reducing VEGF levels, phenothiazines can decrease the density of microvessels within tumors, thereby limiting their growth and spread. brieflands.com For example, trifluoperazine has been shown to reduce microvessel density and VEGF levels in vivo. brieflands.com Thioridazine has also been found to disrupt pathways downstream of the VEGF receptor, inhibiting endothelial cell function and angiogenesis. brieflands.com

Reversal of Multidrug Resistance in Cancer Cells (e.g., P-glycoprotein Inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally different anticancer drugs. nih.gov One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. termedia.plfrontierspartnerships.org

Phenothiazine analogs have been extensively studied for their ability to reverse MDR by inhibiting the function of P-gp. nih.govtermedia.plfrontierspartnerships.orgnih.govresearchgate.net They can act as MDR modulators, sensitizing resistant cancer cells to chemotherapy. termedia.plfrontierspartnerships.org Studies have shown that various phenothiazines, including chlorpromazine and trifluoperazine, can effectively reverse multidrug resistance. nih.gov The mechanism of P-gp inhibition by phenothiazines is thought to involve direct interaction with the transporter protein, potentially at the same site where other MDR-reversing agents bind. frontierspartnerships.org The lipophilicity of these compounds also appears to play a role, suggesting that their ability to perturb the cell membrane may contribute to their MDR reversal activity. nih.govfrontierspartnerships.org

Table 3: P-glycoprotein Inhibition by Phenothiazine Analogs

| Phenothiazine Analog | Effect on P-glycoprotein | Outcome | Reference |

|---|---|---|---|

| Chlorpromazine | Inhibition of P-gp mediated drug efflux | Reversal of multidrug resistance | nih.govresearchgate.net |

| Trifluoperazine | Inhibition of P-gp mediated drug efflux | Reversal of multidrug resistance | frontierspartnerships.orgnih.gov |

| N-acylphenothiazines | Inhibition of rhodamine 123 outward transport | Effective inhibitors of P-gp transport | nih.gov |

| Fluphenazine Analogs | Inhibition of P-gp transport function | Chemosensitizing activity | termedia.pl |

Enzyme Inhibition Studies

The pharmacological effects of phenothiazine analogs are also attributed to their ability to inhibit various enzymes. Early studies demonstrated that hydroxy derivatives of phenothiazine are potent inhibitors of mammalian catalase and cytochrome oxidase. cdnsciencepub.com More recent research has focused on their inhibition of other key enzymes implicated in disease.

Phenothiazine derivatives have been identified as inhibitors of cholinesterase, an enzyme critical for nerve function. cdnsciencepub.com This inhibitory activity is comparable to that of other known cholinesterase inhibitors and may be relevant to some of the neurological effects observed with these compounds. cdnsciencepub.com

Furthermore, computational and in vitro studies have highlighted the potential of phenothiazine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov Specifically designed phenothiazine analogs have shown promising inhibitory activity against AChE. nih.gov

In the context of cancer, phenothiazines have been shown to be potent inhibitors of Tousled-like Kinase 1B (TLK1B), a kinase involved in DNA repair and replication that is often implicated in cancer development. researchgate.net Newly designed phenothiazine analogs have demonstrated significant inhibitory effects on hTLK1B, with some showing activity at sub-nanomolar levels in cancer cell lines. researchgate.net

Calmodulin and Protein Kinase C Inhibition

Phenothiazine derivatives have been recognized for their ability to inhibit calmodulin (CaM) and protein kinase C (PKC), two pivotal regulators of cellular processes. if-pan.krakow.pl The blockade of CaM activity by phenothiazines can explain their diverse effects on cell physiology, including the inhibition of cell proliferation and the reduced activity of numerous CaM-dependent enzymes. if-pan.krakow.pl

Trifluoperazine, a phenothiazine derivative, has been shown to be a potent CaMKII inhibitor. nih.gov Furthermore, phenothiazines are known to inhibit CaM, a ubiquitous calcium-binding protein that regulates hundreds of other proteins. nih.gov This inhibition of CaM has become a target in cancer research due to its significant role in regulating the cell cycle. nih.gov The inhibitory action of phenothiazines on PKC is another critical aspect of their pharmacological profile. if-pan.krakow.pl PKC activation is a key step in signal transduction pathways that control a vast range of cellular functions. frontiersin.org

| Compound/Class | Target | Effect | Reference |

| Phenothiazines | Calmodulin (CaM) | Inhibition | if-pan.krakow.plnih.gov |

| Phenothiazines | Protein Kinase C (PKC) | Inhibition | if-pan.krakow.pl |

| Trifluoperazine | CaMKII | Potent Inhibition | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Several studies have investigated the potential of phenothiazine derivatives as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.govnih.gov The inhibition of AChE leads to an increase in the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive function. nih.gov

A comparative study revealed that S-oxides of phenothiazine derivatives are potent and selective inhibitors of AChE. nuph.edu.ua For instance, the IC50 values for chlorpromazine S-oxide and promethazine (B1679618) S-oxide were found to be 1.8 ng/mL and 2.5 ng/mL, respectively, which were significantly lower than their parent compounds. nuph.edu.ua Computational studies have also supported the potential of phenothiazine analogs as AChE inhibitors, with some designed compounds showing promising binding affinities to the enzyme. nih.gov The development of phenothiazine derivatives that selectively inhibit cholinesterases without significantly interacting with other neurotransmitter receptors is an active area of research. nih.gov

| Compound | Target | IC50 Value | Reference |

| Chlorpromazine S-oxide | Acetylcholinesterase (AChE) | 1.8 ng/mL | nuph.edu.ua |

| Promethazine S-oxide | Acetylcholinesterase (AChE) | 2.5 ng/mL | nuph.edu.ua |

| Chlorpromazine | Acetylcholinesterase (AChE) | 11 ng/mL | nuph.edu.ua |

| Promethazine | Acetylcholinesterase (AChE) | 17 ng/mL | nuph.edu.ua |

Trypanothione (B104310) Reductase Inhibition

Phenothiazine derivatives have emerged as promising inhibitors of trypanothione reductase (TR), an essential enzyme for the survival of trypanosomatid parasites that cause diseases like Chagas disease and leishmaniasis. nih.govconicet.gov.ar TR is a key component of the parasite's redox defense system and is absent in their mammalian hosts, making it an attractive drug target. nih.gov

Rational drug design has led to the development of phenothiazine-based inhibitors that are competitive with the enzyme's natural substrate, trypanothione. nih.gov Structure-activity relationship studies have shown that substituents at the 2-position of the phenothiazine nucleus, such as chloro and trifluoromethyl groups, can enhance inhibitory activity. nih.gov Furthermore, in silico screening of phenothiazine derivatives has identified potential TR inhibitors with favorable binding energies. utrgv.edu

Other Emerging Biological Activities

Beyond their well-established mechanisms, analogs of this compound have demonstrated a range of other biological activities, suggesting their potential application in treating various other conditions.

Anxiolytic Effects

The anxiolytic properties of phenothiazine derivatives have been noted, with some compounds showing promise in preclinical models of anxiety. orientjchem.org The inhibition of serotonin receptors by phenothiazines is thought to contribute to their anxiolytic and antidepressant activities. iiarjournals.org Studies on novel phenothiazine derivatives have demonstrated their potential as anxiolytic agents, with some compounds exhibiting significant anti-anxiety effects in models like the elevated plus maze. orientjchem.orgbiotech-asia.org

Antidepressant Properties

The potential of phenothiazine derivatives as antidepressants has also been an area of investigation. acs.orgijcmas.comijcrt.org The antidepressant effect is partly attributed to the inhibition of serotonin receptors. iiarjournals.org Several synthesized phenothiazine derivatives have shown antidepressant activity in preclinical tests such as the forced swim test, with some compounds demonstrating efficacy comparable to the standard drug imipramine. ijcmas.comresearchgate.net

Antioxidant Potentials

Phenothiazine and its derivatives possess notable antioxidant properties. nih.govresearchgate.netnih.gov Their chemical structure, featuring a tricyclic system with sulfur and nitrogen atoms, allows them to act as hydrogen donors, thereby neutralizing free radicals. researchgate.net The antioxidant activity of phenothiazine derivatives can be influenced by the addition of various functional groups. nih.gov Studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation. nih.govresearchgate.net The antioxidant properties of phenothiazines are being explored for their potential in mitigating oxidative stress-related diseases. researchgate.netnih.gov

| Compound/Class | Biological Activity | Investigated Effect | Reference(s) |

| Phenothiazine Derivatives | Anxiolytic | Inhibition of serotonin receptors, efficacy in elevated plus maze | orientjchem.orgiiarjournals.orgbiotech-asia.org |

| Phenothiazine Derivatives | Antidepressant | Inhibition of serotonin receptors, efficacy in forced swim test | iiarjournals.orgijcmas.comijcrt.orgresearchgate.net |

| Phenothiazine and its Derivatives | Antioxidant | Free radical scavenging, inhibition of lipid peroxidation | nih.govresearchgate.netnih.govresearchgate.net |

Vi. Computational Chemistry and Molecular Modeling Studies of 10 Pyrrolidinoacetyl Phenothiazine

Ligand-Based and Structure-Based Drug Design Approaches for Phenothiazine (B1677639) Analogs

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both have been instrumental in the development of novel phenothiazine derivatives with improved therapeutic profiles.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For phenothiazine analogs, this could involve identifying the key functional groups and their spatial arrangement that are crucial for their therapeutic effects.

Structure-based drug design (SBDD) , conversely, is utilized when the 3D structure of the target protein has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of ligands that can fit precisely into the binding site of the target. For instance, in the development of phenothiazine-based histone deacetylase 6 (HDAC6) inhibitors, knowledge of the structural parameters essential for selective activity guided the design of new compounds. The phenothiazine scaffold was identified as a suitable capping motif to confer potency and selectivity. nih.gov

Molecular Docking Simulations for Target Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to estimate the binding affinity and understand the interaction patterns between a small molecule and its protein target.

In studies involving phenothiazine derivatives, molecular docking has been successfully used to predict their binding modes with various receptors. For example, in a study of coumarin-fused phenothiazine analogs as potential anti-Alzheimer's agents, docking studies were conducted to explore their inhibitory activity against the acetylcholinesterase (AChE) enzyme. nih.gov The results revealed that these compounds exhibited enhanced hydrophobic interactions and formed hydrogen bonds, which are crucial for impeding the enzyme's activity. nih.gov The binding affinity is often quantified by a docking score, such as the Glide score, with more negative values indicating a stronger binding affinity. nih.gov For instance, the Glide scores for some phenothiazine compounds ranged from -13.4237 to -8.43439, indicating significant binding potential. nih.gov

Similarly, docking simulations have been employed to understand the interactions between phenothiazine compounds and the anti-apoptotic protein BCL-2, a key target in cancer therapy. frontiersin.org These simulations helped in elucidating the main interactions between the phenothiazine derivatives and the binding site of BCL-2. frontiersin.org

Table 1: Example of Molecular Docking Scores for Phenothiazine Derivatives against Acetylcholinesterase

| Compound | Glide Score (kcal/mol) |

|---|---|

| Phenothiazine Analog A | -13.42 |

| Phenothiazine Analog B | -11.25 |

| Phenothiazine Analog C | -9.87 |

| Phenothiazine Analog D | -8.43 |

| Standard (Donepezil) | -16.99 |

Note: This table is illustrative and based on data for various phenothiazine derivatives, not specifically 10-(Pyrrolidinoacetyl)phenothiazine.

Binding Free Energy Calculations (e.g., Prime MM-GBSA)

To obtain a more accurate estimation of the binding affinity than that provided by docking scores alone, binding free energy calculations are often performed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. It combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding of a ligand to a protein.

In the computational analysis of coumarin-fused phenothiazine derivatives targeting acetylcholinesterase, the Prime MM-GBSA module was used to calculate the binding free energies. nih.gov This method provides a more refined prediction of the stability of the ligand-protein complex. Similarly, in a study on phenothiazine derivatives as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase, MM-GBSA calculations demonstrated that certain compounds had a good binding affinity towards both enzymes. rmit.edu.vn

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed information about the conformational changes and stability of a ligand-protein complex in a simulated physiological environment.

For phenothiazine derivatives, MD simulations have been employed to gain insights into the dynamic behavior of the protein-ligand complex. In the study of coumarin-fused phenothiazines, MD simulations were used to understand the dynamic behavior of the most potent inhibitor when bound to acetylcholinesterase. nih.gov Similarly, MD simulations of phenothiazine compounds complexed with BCL-2 suggested that some derivatives could enhance the stability of the protein. frontiersin.org The stability of the complex during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenothiazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on phenothiazine derivatives to predict their therapeutic potential. For instance, 2D and 3D QSAR analyses were performed on a series of phenothiazine derivatives to develop robust models for predicting their antitubercular activity. wisdomlib.orgresearchgate.net These models identified key physicochemical descriptors, such as the logarithm of the partition coefficient (slogp) and certain topological indices (SaaCHE index and Chiv2), that significantly contribute to the biological activity. researchgate.net The statistical significance of the QSAR models is evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net A high r² value (e.g., > 0.9) indicates a good fit of the model to the data, while a high q² value (e.g., > 0.8) suggests good predictive ability. researchgate.net

Another QSAR study focused on the anticancer activity of 18 phenothiazine derivatives. derpharmachemica.com This study utilized various statistical methods, including multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN), to build predictive models. derpharmachemica.com

Table 2: Example of Statistical Parameters from a 2D QSAR Study of Phenothiazine Derivatives

| Model | r² (Squared Correlation Coefficient) | q² (Cross-validated Squared Correlation Coefficient) |

|---|---|---|

| Model 1 | 0.9444 | 0.8454 |

| Model 2 | 0.9437 | 0.8374 |

Note: This table is illustrative and based on data for various phenothiazine derivatives, not specifically this compound. researchgate.net

In Silico Prediction of Biological Pathways and Interactions

In silico tools can also be used to predict the potential biological targets and pathways that a compound might modulate. This is particularly useful in the early stages of drug discovery for hypothesis generation and for understanding the potential mechanisms of action.

For a series of novel and known phenothiazine derivatives, the SwissTargetPrediction tool was used for in silico target screening. acs.orgnih.gov This tool predicts potential protein targets based on the 2D and 3D similarity of a query molecule to a library of known bioactive compounds. acs.org The screening revealed that cholinesterases, as well as dopamine (B1211576) and serotonin (B10506) receptors/transporters, were among the top candidate targets for the phenothiazine derivatives. acs.orgnih.gov Specifically, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were identified as common targets across most of the screened phenothiazines. acs.orgnih.gov Such predictions can guide further experimental validation and help to elucidate the pharmacological profile of compounds like this compound. Other identified potential pathways that could be affected by phenothiazine derivatives include MAP kinase, Wnt, and retinoic acid signaling, which are known to be involved in tumorigenesis. acs.orgnih.gov

Vii. Future Directions and Research Opportunities for 10 Pyrrolidinoacetyl Phenothiazine

Exploration of Novel Synthetic Pathways and Analog Design with Enhanced Specificity

The development of new and efficient methods for synthesizing 10-(pyrrolidinoacetyl)phenothiazine and its analogs is a primary area for future research. Current synthetic approaches can be expanded upon to improve yields, reduce reaction times, and incorporate a wider range of functional groups. researchgate.netumn.eduscispace.com Microwave-assisted synthesis, for example, has shown promise in accelerating the creation of phenothiazine (B1677639) derivatives. mdpi.com

A crucial aspect of future work will be the rational design of analogs with enhanced specificity for biological targets. By systematically modifying the phenothiazine core, the pyrrolidinoacetyl side chain, and introducing various substituents, researchers can fine-tune the molecule's pharmacological profile. scispace.comencyclopedia.pub This could involve creating hybrid molecules that combine the phenothiazine scaffold with other pharmacologically active moieties to achieve multi-target effects. mdpi.com Structure-activity relationship (SAR) studies will be instrumental in identifying the chemical features that govern potency and selectivity. mdpi.comnih.gov For instance, the introduction of nitrogen atoms into the phenothiazine framework has been shown to increase the potency and selectivity of some derivatives for specific enzymes like histone deacetylase 6 (HDAC6). nih.gov

Table 1: Potential Synthetic Modifications and Their Rationale

| Modification Area | Potential Change | Intended Outcome |

| Phenothiazine Core | Introduction of heteroatoms (e.g., nitrogen) | Enhanced target specificity and altered electronic properties encyclopedia.pubnih.gov |

| Pyrrolidinoacetyl Side Chain | Variation of the N-acyl group | Modulation of lipophilicity and target interaction |

| Aromatic Rings | Addition of electron-donating or electron-withdrawing groups | Influence on antioxidant potential and metabolic stability researchgate.net |

| Hybridization | Linkage to other bioactive molecules (e.g., triazoles, chalcones) | Creation of multi-target agents with synergistic effects mdpi.com |

Advanced Analytical Techniques for Metabolite Identification and Quantitative Analysis

A comprehensive understanding of the metabolic fate of this compound is critical for its development as a therapeutic agent. Future research should employ advanced analytical techniques to identify and quantify its metabolites in biological systems. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying complex mixtures of drug metabolites. nih.govnih.govresearchgate.net Spectrophotometric and spectrofluorimetric methods can also be valuable for the quantitative determination of phenothiazine derivatives and their metabolites. moca.net.ua

Developing robust and sensitive analytical methods is essential for pharmacokinetic studies. Techniques like thin-layer chromatography (TLC) can be utilized for the qualitative and semi-quantitative analysis of phenothiazines in plasma. researchgate.netfarmaciajournal.com Furthermore, radioimmunoassays, when combined with HPLC, can offer highly sensitive quantification of phenothiazine drugs and their serologically reactive metabolites. nih.govresearchgate.net These methods will be crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its analogs.

Deeper Elucidation of Molecular Mechanisms of Action and Target Engagement

While the phenothiazine class of compounds is known to interact with a variety of biological targets, the specific molecular mechanisms of this compound are not yet fully understood. nih.govnih.gov Future research should focus on identifying its primary molecular targets and elucidating the downstream signaling pathways it modulates.

In silico target screening and molecular docking studies can provide valuable initial insights into potential protein interactions. nih.gov These computational approaches can predict binding affinities and guide the design of experiments to validate these interactions. For example, docking studies have suggested that certain phenothiazine derivatives can bind to the active site of enzymes like acetylcholinesterase. nih.gov

Cell-based assays will be essential for confirming target engagement and understanding the functional consequences of this interaction. Techniques such as Western blotting can be used to assess changes in protein expression and phosphorylation states in key signaling pathways, including those involved in cell growth, apoptosis, and inflammation. brieflands.com The phenothiazine scaffold has been implicated in modulating pathways such as PI3K/Akt/mTOR and MAPK/ERK. brieflands.com Further investigation is needed to determine if this compound acts on these or other critical cellular pathways.

Development of Targeted Therapies Based on this compound Scaffolds

The versatile nature of the phenothiazine scaffold makes it an attractive starting point for the development of targeted therapies for a range of diseases. mdpi.com The anti-cancer properties of various phenothiazine derivatives have been a significant area of research, with studies demonstrating their ability to induce apoptosis, inhibit tumor growth, and overcome multidrug resistance. mdpi.combrieflands.comresearchgate.net

Future efforts should focus on designing this compound analogs that are specifically targeted to cancer cells or other diseased tissues. This could involve conjugating the molecule to targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. The development of phenothiazine-based hybrids has shown promise in creating agents with enhanced potency and the ability to overcome drug resistance. mdpi.comresearchgate.net For instance, phenothiazine-triazolopyridine hybrids have been synthesized with the aim of developing new chemotherapeutic agents. mdpi.com

The potential of phenothiazines extends beyond oncology. Their ability to inhibit ferroptosis, a form of iron-dependent cell death, suggests potential applications in conditions like doxorubicin-induced cardiomyopathy. nih.gov Furthermore, their known activity as dopamine (B1211576) receptor antagonists points to their continued relevance in the treatment of psychotic disorders. nih.gov

Investigation of Synergistic Effects in Combination Therapies with Existing Agents

A promising avenue for future research is the investigation of this compound in combination with existing therapeutic agents. Combination therapies often lead to synergistic or additive effects, allowing for enhanced efficacy and potentially reducing the development of drug resistance. nih.govmdpi.com

Phenothiazines have been shown to act synergistically with a variety of antimicrobial agents, enhancing their potency against multidrug-resistant bacteria. nih.gov This suggests that this compound could be explored as an adjuvant to antibiotic therapy. The mechanism may involve the inhibition of bacterial efflux pumps. nih.gov

In the context of cancer, combining this compound with conventional chemotherapeutics could lead to improved treatment outcomes. nih.gov For example, some phenothiazine derivatives have shown synergistic effects with doxorubicin (B1662922) in multidrug-resistant colon adenocarcinoma cells. mdpi.com The ability of phenothiazines to modulate various signaling pathways could sensitize cancer cells to the cytotoxic effects of other drugs. brieflands.com

Table 2: Potential Combination Therapy Strategies

| Disease Area | Combination Partner | Potential Mechanism of Synergy |

| Cancer | Chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) | Overcoming multidrug resistance, sensitization of cancer cells mdpi.comnih.gov |

| Bacterial Infections | Antibiotics (e.g., Erythromycin) | Inhibition of bacterial efflux pumps, increased intracellular antibiotic concentration nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase inhibitors | Multi-target approach to address complex disease pathology mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.